Product packaging for Methyl 5-bromo-2-chloro-4-hydroxybenzoate(Cat. No.:)

Methyl 5-bromo-2-chloro-4-hydroxybenzoate

Cat. No.: B8121877
M. Wt: 265.49 g/mol
InChI Key: IQJIQMRUIBSRTP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-4-hydroxybenzoate (CAS 1821493-73-5) is a high-purity benzoate ester derivative valued in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 8 H 6 BrClO 3 and a molecular weight of 265.49 g/mol, serves as a versatile chemical building block ( citation 2 ). Its structure incorporates both bromo and chloro substituents on the aromatic ring, making it a useful intermediate for further functionalization, including cross-coupling reactions and the development of more complex molecular architectures. Researchers utilize this methyl ester in the synthesis of various target molecules. It can be a key precursor in preparing carboxylic acids, such as 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS 791137-26-3), which is available for cold-chain transportation for sensitive research applications ( citation 8 ). The compound's physical properties include a predicted density of 1.7±0.1 g/cm 3 and a boiling point of 309.3±37.0 °C at 760 mmHg ( citation 2 ). Its calculated LogP value of 3.31 indicates its relative hydrophobicity, which is an important parameter in drug discovery for estimating absorption and distribution ( citation 2 ). Safety and Handling: This product is labeled with the hazard code Xi (Irritant) ( citation 3 ). Researchers should consult the relevant Safety Data Sheet (SDS) for detailed handling and disposal information. Notice: this compound is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO3 B8121877 Methyl 5-bromo-2-chloro-4-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-chloro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJIQMRUIBSRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Methyl 5 Bromo 2 Chloro 4 Hydroxybenzoate

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. leah4sci.com For Methyl 5-bromo-2-chloro-4-hydroxybenzoate, the primary disconnections involve the ester linkage and the carbon-halogen bonds.

Two logical retrosynthetic pathways emerge:

Pathway A: Late-stage Halogenation. This approach begins with a simpler precursor, such as methyl 4-hydroxybenzoate (B8730719). The strategy involves the sequential introduction of the chlorine and bromine atoms onto the aromatic ring. This pathway's success hinges on controlling the regioselectivity of the two electrophilic aromatic substitution reactions.

Pathway B: Early Halogenation. This strategy involves halogenating a benzoic acid derivative first, such as 4-hydroxybenzoic acid, to install the bromo and chloro substituents in the correct positions. The final step would then be the esterification of the resulting 5-bromo-2-chloro-4-hydroxybenzoic acid to form the methyl ester.

When designing the synthesis, the directing effects of the substituents already on the ring are paramount. leah4sci.com The hydroxyl group is a strongly activating ortho-, para-director, the chloro group is a deactivating ortho-, para-director, and the carboxyl or ester group is a deactivating meta-director. unizin.orglibretexts.org The interplay of these electronic effects dictates the position of incoming electrophiles and must be carefully managed to achieve the desired isomer. leah4sci.com

Direct Esterification Routes from Benzoic Acid Precursors

Esterification is a key transformation, potentially as the final step in the synthesis, converting 5-bromo-2-chloro-4-hydroxybenzoic acid and methanol (B129727) into the target molecule. The reaction involves the condensation of a carboxylic acid with an alcohol. numberanalytics.combyjus.com

Fischer-Speier esterification is a classic method that involves heating the carboxylic acid and an alcohol (in this case, methanol) with a strong acid catalyst. numberanalytics.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com After a series of proton transfers and the elimination of a water molecule, the final ester is formed. masterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). chemguide.co.ukrsc.org For aromatic esters, dry hydrogen chloride gas can also be employed. chemguide.co.uk Studies on substituted benzoic acids have shown that both electron-donating and electron-withdrawing groups can undergo this reaction smoothly. epa.gov Microwave-assisted methods have also been developed to improve reaction times and yields, often involving the periodic addition of the acid catalyst to overcome equilibrium limitations. usm.myusm.my

Table 1: Acid Catalysts for Fischer Esterification

Catalyst Typical Conditions Reference
Sulfuric Acid (H₂SO₄) Heat/reflux in excess alcohol chemguide.co.uk
p-Toluenesulfonic Acid (pTSA) Heat/reflux in an inert solvent (e.g., toluene) rsc.org
Hydrogen Chloride (HCl) Dry HCl gas in alcohol chemguide.co.uk

To avoid the harsh acidic conditions and high temperatures of Fischer esterification, coupling reagents can be used to facilitate the reaction under milder conditions. The Steglich esterification is a prime example, utilizing a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), typically with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netreddit.com

The carbodiimide activates the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate. chemistrysteps.cominterchim.fr The alcohol then attacks this intermediate, forming the ester. The main drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove. researchgate.net In contrast, EDC is water-soluble, and its corresponding urea (B33335) byproduct can be easily removed by an aqueous workup, making it a more popular choice in many applications. researchgate.netinterchim.frresearchgate.net

Table 2: Common Coupling Reagents for Esterification

Reagent Co-reagent/Catalyst Key Feature Reference
DCC (N,N'-dicyclohexylcarbodiimide) DMAP High yield; insoluble urea byproduct researchgate.net
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) DMAP Water-soluble urea byproduct, easy removal researchgate.netinterchim.fr
SO₂F₂ (Sulfuryl fluoride) N/A Dehydrative coupling at room temperature organic-chemistry.org

Electrophilic Aromatic Substitution for Halogen Introduction

The introduction of bromine and chlorine onto the aromatic ring is achieved through electrophilic aromatic substitution. wikipedia.org The success of the synthesis depends critically on achieving the correct regiochemistry.

Aromatic compounds can be halogenated using various reagents. For less reactive benzene (B151609) derivatives, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is often required to activate the halogen and form a more potent electrophile. wikipedia.orgyoutube.com However, highly activated rings, such as phenols, can react readily without a catalyst. wikipedia.orgsavemyexams.combyjus.com The hydroxyl group in a phenol (B47542) strongly activates the ring towards electrophilic attack due to the donation of a lone pair of electrons from the oxygen into the aromatic π-system. savemyexams.combyjus.com

Bromination: Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). brainly.com When phenol is treated with bromine water, it readily forms 2,4,6-tribromophenol. byjus.combrainly.com To achieve mono-bromination, milder conditions are necessary, such as using a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures. byjus.comyoutube.com

Chlorination: Chlorination can be achieved with chlorine (Cl₂) and a Lewis acid catalyst. youtube.com For activated rings like phenols, reagents such as N-chlorosuccinimide (NCS) are often used. scientificupdate.com Catalyst-controlled regioselective chlorination of phenols has been achieved using specific thiourea (B124793) or selenoether catalysts, which can direct the chlorination to either the ortho or para position with high selectivity. scientificupdate.comacs.org

Table 3: Common Halogenation Reagents

Reaction Reagent(s) Catalyst (if needed) Substrate Type Reference
Bromination Br₂ FeBr₃ / AlBr₃ General Aromatics wikipedia.org
Bromination Br₂ in H₂O None Activated Rings (Phenols) byjus.com
Bromination NBS Acidic conditions Activated Rings (Phenols) researchgate.net
Chlorination Cl₂ FeCl₃ / AlCl₃ General Aromatics youtube.com

The final substitution pattern of this compound is a direct consequence of the directing effects of the substituents on the aromatic ring. vedantu.commsu.edu The position of an incoming electrophile is determined by the nature of the groups already present. libretexts.org

-OH (Hydroxyl): A powerful activating, ortho-, para-directing group. unizin.orgsavemyexams.com

-Cl (Chloro): A deactivating, ortho-, para-directing group. unizin.org

-COOR (Ester): A deactivating, meta-directing group. unizin.org

A plausible synthetic sequence would start with methyl 4-hydroxybenzoate. The powerful activating and ortho-, para-directing -OH group would govern the position of the first halogenation. The two ortho positions (C3 and C5) are electronically activated. Steric hindrance might favor substitution at C3 over C5, but both are possible.

Let's consider the introduction of chlorine first. Chlorination of methyl 4-hydroxybenzoate would likely yield a mixture of methyl 3-chloro-4-hydroxybenzoate and methyl 5-chloro-4-hydroxybenzoate. If we proceed with the 3-chloro isomer, the subsequent bromination step would be directed by three groups: the strongly activating ortho-, para-directing -OH, the deactivating ortho-, para-directing -Cl, and the deactivating meta-directing -COOCH₃. The -OH group's influence is dominant, directing the incoming electrophile to the positions ortho and para to it (C2, C6, and C5). The C5 position is para to the -OH and meta to the -COOCH₃ group, making it a highly favored site for bromination. This would lead to methyl 5-bromo-3-chloro-4-hydroxybenzoate, which is an isomer of the desired product.

A more likely route involves controlling the order of halogenation. Starting with methyl 4-hydroxybenzoate, bromination would occur at the ortho positions (C3 and C5). If methyl 3-bromo-4-hydroxybenzoate is formed and isolated, the subsequent chlorination would be directed to the positions ortho and para to the hydroxyl group. The C5 position is activated by the hydroxyl group and the C2 position is also activated. The directing groups would need to favor the C2 position for chlorination to yield the desired product. The precise control of regioselectivity in such a polysubstituted ring is challenging and often requires specific catalysts or reaction conditions to favor one isomer over others. scientificupdate.comscientificupdate.com For instance, the choice of solvent and the nature of the electrophilic species can influence the ortho/para ratio. wikipedia.org

Table 4: Directing Effects of Substituents

Substituent Type Reactivity Effect Directing Effect Reference
-OH Electron Donating Activating Ortho, Para unizin.orgsavemyexams.com
-Cl, -Br Electron Withdrawing (Inductive), Electron Donating (Resonance) Deactivating Ortho, Para unizin.orglibretexts.org

Nucleophilic Substitution Reactions on Activated Halogenated Precursors

The synthesis of substituted benzoates, including this compound, can be achieved through nucleophilic aromatic substitution (SNAr) reactions. This strategy relies on the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For an SNAr reaction to proceed, the aromatic ring must be 'activated' by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

While simple aryl halides are generally inert to nucleophilic attack, the presence of activating substituents significantly enhances their reactivity. libretexts.org In a hypothetical pathway to the target molecule, a precursor such as Methyl 2,5-dichloro-4-nitrobenzoate could be utilized. In this scenario, the nitro group and the ester group would activate the ring, making the chlorine atoms susceptible to substitution. The chlorine at the 4-position (para to the nitro group) would be highly activated and could potentially be replaced by a hydroxyl group via nucleophilic substitution with a hydroxide (B78521) source. However, achieving selectivity and the correct final substitution pattern can be challenging.

Kinetic studies on related compounds, such as Y-substituted phenyl X-substituted benzoates, demonstrate that the rate of nucleophilic substitution is highly dependent on the electronic properties of both the substituents on the benzene ring and the leaving group. researchgate.netnih.govpsu.edu Electron-withdrawing substituents on the phenyl ring generally accelerate the reaction, while electron-donating groups inhibit it. researchgate.netpsu.edu

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity

FactorEffect on Reaction RateRationale
Electron-Withdrawing Groups (e.g., -NO₂, -CN) IncreaseStabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org
Electron-Donating Groups (e.g., -OH, -OCH₃) DecreaseDestabilize the intermediate by increasing electron density on the ring. psu.edu
Leaving Group Ability IncreaseBetter leaving groups (e.g., F > Cl > Br > I) lead to faster reactions.
Nucleophile Strength IncreaseStronger nucleophiles attack the electron-deficient ring more readily. nih.gov

Multi-Step Synthetic Sequences from Simpler Aromatic Building Blocks

A more practical and controllable approach to synthesizing complex molecules like this compound involves building the molecule step-by-step from readily available aromatic precursors. libretexts.orgvapourtec.com This multi-step synthesis allows for the precise installation of functional groups in the desired sequence and position.

Sequential Halogenation and Hydroxylation Pathways

A logical retrosynthetic analysis suggests that a plausible route could begin with a simpler, commercially available starting material like methyl 4-hydroxybenzoate or 2-chlorobenzoic acid. environmentclearance.nic.in A forward synthesis starting from methyl 4-hydroxybenzoate would involve a sequence of electrophilic aromatic substitution reactions.

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ester group, substitutions will occur at the positions ortho to the hydroxyl group (positions 3 and 5).

A potential synthetic sequence is detailed below:

Chlorination: The first step would be the chlorination of methyl 4-hydroxybenzoate. The hydroxyl group directs the chlorine atom to an ortho position. To achieve the desired 2-chloro substitution, a specific chlorinating agent and reaction conditions would be necessary, potentially involving a Lewis acid catalyst.

Bromination: The resulting methyl 2-chloro-4-hydroxybenzoate would then undergo bromination. The substitution pattern is again dictated by the existing functional groups. The hydroxyl group is the strongest activating group and will direct the incoming bromine electrophile to the remaining open position ortho to it, which is position 5. The chloro and ester groups are deactivating, further favoring substitution at the 5-position.

Table 2: Proposed Synthetic Pathway via Sequential Halogenation

StepStarting MaterialReagent(s)ProductRationale
1Methyl 4-hydroxybenzoateCl₂, AlCl₃ (or other chlorinating agent)Methyl 2-chloro-4-hydroxybenzoateElectrophilic aromatic substitution. The -OH group directs chlorination to the ortho position. libretexts.orgnumberanalytics.com
2Methyl 2-chloro-4-hydroxybenzoateBr₂, FeBr₃ (or other brominating agent)This compoundElectrophilic aromatic substitution. The powerful activating -OH group directs bromination to the vacant ortho position (C5). numberanalytics.comyoutube.com

Functional Group Interconversions in the Benzene Ring

Functional group interconversions (FGI) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk This tactic can be used to alter the directing effects of substituents during a synthesis or to install a group that is difficult to introduce directly.

For instance, an alternative synthetic route could involve starting with a nitro-substituted precursor. A nitro group is a strong deactivating, meta-directing group. After performing other transformations, the nitro group can be reduced to an amine (-NH₂). This amine can then be converted into a diazonium salt (-N₂⁺), which is a versatile intermediate. The diazonium salt can be subsequently converted to a hydroxyl group by heating in water or to a halogen via a Sandmeyer reaction. compoundchem.com

Table 3: Relevant Functional Group Interconversions in Aromatic Synthesis

TransformationReagentsPurpose in Synthesis
Nitro to Amine (-NO₂ → -NH₂) Sn, HCl or H₂, Pd/CChanges a meta-director to an ortho, para-director. compoundchem.com
Amine to Diazonium Salt (-NH₂ → -N₂⁺) NaNO₂, HCl, 0-5 °CCreates a versatile intermediate. compoundchem.com
Diazonium Salt to Hydroxyl (-N₂⁺ → -OH) H₂O, heatIntroduces a hydroxyl group. compoundchem.com
Diazonium Salt to Halogen (-N₂⁺ → -X) CuCl, CuBr, or KIIntroduces a halogen (Sandmeyer reaction). compoundchem.com
Carboxylic Acid to Ester (-COOH → -COOR) ROH, H⁺ catalystProtects the carboxylic acid or provides the final ester functionality. truman.edu
Alkylarene to Carboxylic Acid (Ar-R → Ar-COOH) KMnO₄ or CrO₃Oxidizes a side chain to introduce a carboxylic acid. imperial.ac.uk

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and scalability of synthesizing this compound, modern techniques such as microwave-assisted synthesis and flow chemistry can be employed.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. researchgate.net This method often leads to dramatic reductions in reaction times, from hours or days to just minutes, along with increased product yields and cleaner reactions. ajgreenchem.comanton-paar.com The heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. anton-paar.com

Many of the steps in the proposed synthesis, such as the esterification of a benzoic acid precursor or the halogenation steps, could be significantly accelerated using microwave irradiation. acs.org This technology is considered a form of green chemistry as it reduces energy consumption and often allows for solvent-free reactions. ajgreenchem.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Esterification

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to days truman.eduMinutes researchgate.netacs.org
Heating Method External heat source, slow, non-uniformInternal dielectric heating, rapid, uniform anton-paar.com
Energy Efficiency LowerHigher ajgreenchem.com
Product Yield Often moderate to goodOften higher due to reduced side reactions researchgate.net
Process Control StandardPrecise temperature and pressure control anton-paar.com

Flow Chemistry Approaches for Continuous Production

Flow chemistry involves running a chemical reaction in a continuously flowing stream rather than in a traditional batch reactor. wikipedia.org Reagents are pumped and mixed in tubes or microreactors, allowing for excellent control over reaction parameters like temperature, pressure, and residence time. rsc.orgnjbio.com

For a multi-step synthesis, individual flow reactors can be connected in sequence, allowing the product from one step to be directly fed into the next. vapourtec.comnih.gov This "telescoped" approach is highly efficient and minimizes the handling of potentially hazardous intermediates. nih.gov The synthesis of this compound, which involves hazardous reagents like bromine and corrosive acids, would benefit greatly from the enhanced safety offered by a closed, continuous flow system. rsc.org Furthermore, flow chemistry is readily scalable from the laboratory to industrial production by either increasing the reactor size ("sizing up") or running multiple reactors in parallel ("numbering up"). rsc.org

Table 5: Advantages of Flow Chemistry for the Synthesis of this compound

AdvantageDescription
Enhanced Safety Small reactor volumes and closed systems minimize the risk associated with handling hazardous materials like Br₂ and strong acids. rsc.org
Precise Control Superior heat and mass transfer allow for precise control over exothermic reactions (e.g., halogenation), improving selectivity and yield. njbio.com
Scalability The process can be easily scaled for larger production without extensive re-optimization. rsc.org
Automation Flow systems can be fully automated, improving reproducibility and enabling high-throughput synthesis. vapourtec.com
Multi-step Integration Reactions can be "telescoped," enabling a continuous process from starting material to final product without isolating intermediates. vapourtec.comnih.gov

Catalyst Screening and Ligand Design for Enhanced Selectivity

The selective synthesis of this compound is critically dependent on the choice of catalyst and, where applicable, ligand design. The hydroxyl group of the precursor, methyl 4-hydroxybenzoate, is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. britannica.comlibretexts.org This inherent reactivity must be modulated to achieve the desired 2-chloro, 5-bromo substitution pattern.

Catalyst Screening:

The primary catalytic methods for halogenation of phenols and their derivatives involve electrophilic aromatic substitution. A range of catalysts can be considered, with Lewis acids being the most traditional. However, for highly activated systems like phenols, catalysis may not always be necessary, though it can enhance selectivity.

Lewis Acids: Catalysts such as FeBr₃, FeCl₃, and AlCl₃ are commonly used for halogenation. britannica.com The choice of Lewis acid can influence the regioselectivity of the reaction. For instance, in the synthesis of related polysubstituted benzenes, the order of substituent introduction is critical. researchgate.net Given the ortho, para-directing nature of the hydroxyl group, direct chlorination of methyl 4-hydroxybenzoate would likely yield a mixture of products.

Metal Catalysts: More advanced catalytic systems, including those based on transition metals, offer opportunities for greater control. For example, copper and iron-based catalysts have been employed for the ortho-alkylation of phenols, demonstrating the potential for metal-ligand systems to direct substitution. rsc.org In the context of halogenation, metal catalysts can be used in cross-coupling reactions if a different synthetic route, such as starting from a di-substituted precursor, is employed.

Aerobic Catalysts: For related reactions like the oxidative coupling of phenols, various metal catalysts including Cr, Cu, Fe, Mn, Ru, and V have been screened. acs.org While not a direct halogenation, this highlights the broad range of metals that can be active in transformations of phenolic compounds.

Ligand Design:

In metal-catalyzed reactions, the design of the ligand is paramount for controlling selectivity.

Chelating Ligands: For phenolic substrates, ligands that can form a chelate with the metal and the hydroxyl group of the substrate can be particularly effective in directing ortho-substitution. Salen/salan type ligands have proven effective in the selective coupling of phenols. acs.org While this is for a different reaction type, the principle of using a directing group and a tailored ligand is applicable.

Phosphine (B1218219) Ligands: In the context of palladium-catalyzed cross-coupling reactions, which represent an alternative synthetic strategy, the choice of phosphine ligand is crucial for reaction efficiency and selectivity. researchgate.net

Illustrative Data on Catalyst Performance for a Similar Transformation:

The following table, based on general knowledge of halogenation reactions of phenols, illustrates how catalyst choice might affect the product distribution in the chlorination of a para-substituted phenol.

CatalystPredominant IsomerComments
NoneMixture of ortho-chloro and dichloro productsOver-reaction and lack of selectivity are common. libretexts.org
FeCl₃Increased proportion of ortho-chloro productLewis acid can enhance selectivity but may still lead to mixtures.
Zeolite (e.g., H-ZSM-5)Higher ortho-selectivityShape-selective catalysis can favor less sterically hindered products.

Solvent System Influence on Reaction Yield and Purity

The solvent system plays a multifaceted role in the synthesis of this compound, influencing reaction rates, selectivity, and importantly, the purification of the final product.

Influence on Reaction:

Polarity: The polarity of the solvent can affect the solubility of reactants and the stability of reaction intermediates. For electrophilic aromatic halogenations, solvents ranging from nonpolar (e.g., carbon tetrachloride, dichloromethane) to polar aprotic (e.g., acetonitrile) are often used.

Coordinating vs. Non-coordinating Solvents: In reactions involving Lewis acid catalysts, a coordinating solvent can compete with the substrate for binding to the catalyst, potentially inhibiting the reaction. Non-coordinating solvents are often preferred in such cases.

Influence on Purity and Crystallization:

The final stage of synthesis typically involves purification, often by crystallization. The choice of solvent is critical for obtaining a high-purity product with a good yield.

Solubility Profile: An ideal crystallization solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, while impurities remain soluble. For substituted benzoates, a variety of organic solvents can be screened.

Solvent Mixtures: Often, a mixture of solvents is used to achieve the desired solubility profile. For example, a "good" solvent in which the compound is highly soluble can be combined with an "anti-solvent" in which it is poorly soluble to induce crystallization.

Crystal Morphology: The solvent system can influence the crystal habit (shape) of the product. nih.govnih.gov This can have practical implications for filtration and drying on a larger scale. For instance, needle-like crystals can be difficult to process, whereas more equant (rod-like or prismatic) crystals are often preferred. nih.govnih.gov

Illustrative Data on Solvent Screening for Crystallization:

The following table provides a hypothetical example of a solvent screen for the purification of a substituted hydroxybenzoate.

Solvent/Solvent SystemSolubility at 25°C (g/L)Solubility at 78°C (g/L) (Boiling Point)Crystal HabitPurity of Isolated Product
Water< 0.10.5Fine Needles95%
Methanol50> 200- (No crystallization)-
Ethanol/Water (80:20)580Prisms99.5%
Ethyl Acetate/Hexane (30:70)250Plates99.2%
Dichloromethane100- (Boiling Point 40°C)- (No crystallization)-

Large-Scale Synthesis Considerations and Economic Viability

The transition from a laboratory-scale synthesis to large-scale industrial production of a specialty chemical like this compound introduces a new set of challenges and considerations.

Process Development and Optimization:

Route Selection: The synthetic route chosen for large-scale production must be robust, reproducible, and cost-effective. acs.org This may differ from the route used for initial laboratory synthesis.

Raw Material Sourcing: The availability and cost of starting materials are critical factors. umbrex.com For this compound, the cost of methyl 4-hydroxybenzoate and the halogenating agents will be significant.

Process Safety: Halogenation reactions can be highly exothermic and may generate corrosive byproducts (e.g., HBr, HCl). A thorough process safety assessment is required to manage these risks, including considerations for heat removal and material compatibility.

Waste Management: The production of halogenated organic compounds often generates significant waste streams, which must be managed in an environmentally responsible and cost-effective manner. epa.gov

Economic Viability:

The economic viability of producing this compound depends on its market application, production cost, and the competitive landscape.

Cost of Goods (COGS): This includes the cost of raw materials, energy, labor, and waste disposal. For specialty chemicals, raw material costs can be a significant portion of the total cost. umbrex.com

Pricing: Specialty chemicals are often sold based on their value in the end-use application rather than on a cost-plus basis. umbrex.compwc.com If this compound is a key intermediate for a high-value product (e.g., a pharmaceutical or a specialized polymer), it can command a higher price.

Capital Investment: The construction or modification of a chemical plant for the production of this compound requires significant capital investment. umbrex.com

Illustrative Cost Contribution Analysis for a Halogenated Aromatic Specialty Chemical:

Cost ComponentIllustrative Percentage of Total Production CostKey Considerations
Raw Materials40-60%Cost and availability of methyl 4-hydroxybenzoate and halogenating agents.
Energy10-20%Heating and cooling requirements for the reaction and purification steps.
Labor5-15%Skilled labor is required for operating the chemical process.
Waste Disposal5-10%Cost of treating and disposing of halogenated waste streams.
Capital Depreciation & Overheads15-25%Amortization of the plant investment and other fixed costs.

The successful large-scale production of this compound hinges on a well-designed, safe, and efficient manufacturing process, coupled with a clear market need that justifies the production costs.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying the benzene (B151609) ring. In the case of Methyl 5-bromo-2-chloro-4-hydroxybenzoate, the benzene ring is polysubstituted, and the regiochemical outcome of any further substitution is governed by the electronic and steric effects of the four existing substituents. The rate of reaction is also influenced by whether these groups activate or deactivate the ring towards electrophilic attack. lumenlearning.com

The position of an incoming electrophile on the aromatic ring of this compound is determined by the cumulative directing effects of the hydroxyl (-OH), chloro (-Cl), bromo (-Br), and methyl ester (-COOCH₃) groups. These groups can be classified based on their activating/deactivating and directing properties. pharmaguideline.com

Hydroxyl (-OH) Group : The hydroxyl group is a powerful activating group and a strong ortho, para-director. refinerlink.comchemistrysteps.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance (a +M or mesomeric effect), which outweighs its electron-withdrawing inductive effect (-I). quora.com This donation of electrons stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. lumenlearning.comrefinerlink.com In this molecule, the positions ortho to the hydroxyl group are C3 and C5, and the para position is C2.

Halogen (-Cl, -Br) Groups : Chlorine and bromine are deactivating groups but are also ortho, para-directors. pharmaguideline.com Their deactivating nature is due to their strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic. fiveable.me However, they possess lone pairs that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates. libretexts.org

Methyl Ester (-COOCH₃) Group : The methyl ester group is a deactivating group and a meta-director. fiveable.meaiinmr.com It deactivates the ring through both a strong electron-withdrawing resonance effect (-M) and an inductive effect (-I). These effects pull electron density from the ring, making it less reactive towards electrophiles. aiinmr.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.

Cumulative Effect and Regioselectivity:

When multiple substituents are present, the directing effect is typically controlled by the most powerful activating group. masterorganicchemistry.com In this compound, the hydroxyl group is the strongest activating group. The only available position for substitution is C6, which is ortho to the hydroxyl group and meta to the deactivating ester group. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C6 position.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-COOCH₃C1-I, -MStrongly Deactivatingmeta
-ClC2-I, +MDeactivatingortho, para
-OHC4-I, +MStrongly Activatingortho, para
-BrC5-I, +MDeactivatingortho, para

Lewis acids are often employed as catalysts in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, as well as halogenation. nih.gov The primary role of the Lewis acid is to generate a more potent electrophile by coordinating with the attacking reagent. For instance, in bromination, a Lewis acid like FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic bromine species.

In substrates containing Lewis basic sites, such as the hydroxyl and ester groups on this compound, the Lewis acid can also interact with the substituent itself. chemistrysteps.com Coordination of a Lewis acid (e.g., AlCl₃) with the oxygen of the hydroxyl group can diminish its activating ability by reducing its capacity to donate electron density to the ring. chemistrysteps.comresearchgate.net This interaction can potentially alter the regiochemical outcome of the reaction. However, the strong directing effect of the hydroxyl group often still dominates. For phenols, Friedel-Crafts reactions can be challenging because the Lewis acid catalyst can bind to the oxygen atom, but they are still possible, sometimes requiring higher temperatures. refinerlink.comchemistrysteps.com

Nucleophilic Substitution Reactions Involving Halogen Atoms

The carbon-halogen bonds in this compound offer sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. These transformations can proceed through different mechanisms, most notably palladium-catalyzed cross-coupling reactions, as classical nucleophilic aromatic substitution (SₙAr) is generally disfavored on electron-rich aromatic rings unless there are very strong electron-withdrawing groups present. nih.govlibretexts.org

The reactivity of the aryl halides in this compound towards nucleophiles is influenced by several factors:

Nature of the Halogen : The carbon-bromine (C-Br) bond is generally weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This difference is crucial in many transition metal-catalyzed reactions, where the oxidative addition step is often rate-limiting. Consequently, the C-Br bond at the C5 position is typically more reactive than the C-Cl bond at the C2 position. researchgate.net This differential reactivity allows for selective functionalization at the C5 position while leaving the C-Cl bond intact.

Electronic Environment : The aromatic ring is substituted with a strongly electron-donating hydroxyl group, which increases the electron density of the ring. This high electron density disfavors the classical SₙAr mechanism, which requires the ring to be electron-deficient to stabilize the negatively charged Meisenheimer intermediate. libretexts.org

Steric Hindrance : The C2-Cl bond is flanked by the bulky methyl ester group and the C-H at C3. The C5-Br bond is situated between the hydroxyl group and the C-H at C6. Steric factors can influence the approach of the catalyst and nucleophile, potentially affecting reaction rates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for functionalizing aryl halides. researchgate.net The differential reactivity between aryl bromides and chlorides is often exploited to achieve selective couplings. researchgate.netresearchgate.net

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For this compound, selective coupling at the more reactive C-Br bond can be achieved using appropriate catalysts, such as those based on bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.orglibretexts.org

Reaction: Aryl-Br + R-B(OH)₂ → Aryl-R

Catalyst System: Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. wikipedia.orglibretexts.org The reaction typically proceeds with a palladium catalyst and a base to yield a substituted alkene. organic-chemistry.org The regioselectivity and stereoselectivity are key features of this reaction. As with other cross-coupling reactions, the C-Br bond is expected to react preferentially over the C-Cl bond. liverpool.ac.uk

Reaction: Aryl-Br + H₂C=CHR → Aryl-CH=CHR

Catalyst System: Pd(OAc)₂, PdCl₂ with phosphine ligands

Base: Et₃N, K₂CO₃

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne. wikipedia.org It is unique among the common cross-coupling reactions in that it typically requires both a palladium catalyst and a copper(I) co-catalyst, along with an amine base. organic-chemistry.org Copper-free protocols have also been developed. libretexts.org The higher reactivity of the C-Br bond allows for selective alkynylation at the C5 position.

Reaction: Aryl-Br + H-C≡C-R → Aryl-C≡C-R

Catalyst System: Pd(PPh₃)₂Cl₂, CuI

Base: Amine base (e.g., Et₃N, piperidine)

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. organic-chemistry.org This reaction has become a vital tool in medicinal chemistry. researchgate.net The choice of palladium precursor and, crucially, the specialized bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand is critical for achieving high yields, especially with less reactive aryl chlorides. rug.nlresearchgate.net Selective amination at the C-Br bond is readily achievable. organic-chemistry.org

Reaction: Aryl-Br + HNR¹R² → Aryl-NR¹R²

Catalyst System: Pd(OAc)₂, Pd₂(dba)₃ with a specialized ligand (e.g., RuPhos, XPhos)

Base: Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)

ReactionCoupling PartnerTypical Catalyst SystemBaseBond Formed
SuzukiOrganoboron Reagent (R-B(OH)₂)Pd(0) complex + phosphine ligandCarbonate (e.g., K₂CO₃)C-C
HeckAlkene (H₂C=CHR)Pd(OAc)₂ or PdCl₂Amine (e.g., Et₃N)C-C
SonogashiraTerminal Alkyne (H-C≡C-R)Pd(II) complex + Cu(I) saltAmine (e.g., Et₃N)C-C (sp)
Buchwald-HartwigAmine (HNR¹R²)Pd(0) or Pd(II) + bulky phosphine ligandAlkoxide or Carbonate (e.g., NaOt-Bu)C-N

Transformations at the Carboxyl Ester Group

The methyl ester group (-COOCH₃) at the C1 position is a versatile functional handle that can undergo several key transformations.

Hydrolysis (Saponification) : The ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-chloro-4-hydroxybenzoic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. google.comgoogle.com The reaction proceeds through nucleophilic acyl substitution.

Transesterification : In the presence of an acid or base catalyst, the methyl ester can be converted to a different ester by reacting with another alcohol (R'-OH). This equilibrium-driven process is useful for modifying the ester group to alter the compound's physical or biological properties.

Reduction : The ester can be reduced to a primary alcohol (a hydroxymethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction converts the ester at C1 to a -CH₂OH group, yielding (5-bromo-2-chloro-4-hydroxyphenyl)methanol. Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

Amidation : The ester can be converted directly to an amide by heating with an amine (R₂NH). However, this reaction is often slow. A more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride, and then reacting the acyl chloride with an amine.

TransformationReagent(s)Product Functional Group
Hydrolysis1. NaOH(aq) or KOH(aq) 2. H₃O⁺Carboxylic Acid (-COOH)
TransesterificationR'-OH, H⁺ or RO⁻ catalystNew Ester (-COOR')
Reduction1. LiAlH₄ 2. H₂OPrimary Alcohol (-CH₂OH)
Amidation (via acid)1. Hydrolysis 2. SOCl₂ 3. R₂NHAmide (-CONR₂)

Hydrolysis to Benzoic Acid Derivatives

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-chloro-4-hydroxybenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method for hydrolyzing esters. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group. A final acid workup step is required to protonate the resulting carboxylate salt to furnish the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis in a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a methanol (B129727) molecule lead to the formation of the carboxylic acid. To drive the equilibrium towards the product, a large excess of water can be used.

A summary of hydrolysis reactions is presented in Table 1.

Table 1: Hydrolysis of this compound

Reaction Type Reagents Intermediate Product
Base-Catalyzed 1. NaOH (aq) / Heat2. H₃O⁺ Tetrahedral Alkoxide 5-bromo-2-chloro-4-hydroxybenzoic acid

Transesterification Reactions

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction allows for the substitution of the methyl group with other alkyl or aryl groups.

The reaction is an equilibrium process. To favor the formation of the desired new ester, the alcohol reactant is typically used in large excess as the solvent. ucla.edu The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Acid-Catalyzed Transesterification: A protic acid (like H₂SO₄) or a Lewis acid catalyst is used. The reaction is typically heated to temperatures between 140 and 250 °C to proceed effectively. google.com

Base-Catalyzed Transesterification: A strong base, such as an alkoxide corresponding to the alcohol being used (e.g., sodium ethoxide for reaction with ethanol), serves as the catalyst. ucla.edu

This reaction is valuable for synthesizing a library of different esters from the parent methyl ester, which can be useful for modifying the compound's physical and biological properties.

Reduction to Benzyl Alcohols and Further Derivatives

The ester functional group of this compound can be reduced to a primary alcohol, yielding (5-bromo-2-chloro-4-hydroxyphenyl)methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters. doubtnut.comlumenlearning.com

Lithium Aluminum Hydride (LiAlH₄): The most common and effective reagent for this reduction is Lithium Aluminum Hydride (LiAlH₄). doubtnut.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent (e.g., diethyl ether or THF), followed by an aqueous workup to protonate the intermediate alkoxide. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the final alcohol. masterorganicchemistry.com

The resulting benzyl alcohol derivative is a versatile intermediate itself, with two hydroxyl groups (one phenolic, one benzylic) that can be further functionalized.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the C4 position is a key site of reactivity on the this compound molecule. Its nucleophilic character and ability to engage in hydrogen bonding dictate many of its chemical transformations.

Alkylation and Acylation Reactions

The lone pairs on the phenolic oxygen make it nucleophilic, allowing it to participate in alkylation and acylation reactions to form ethers and esters, respectively.

Alkylation: In the presence of a base, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via a Williamson ether synthesis mechanism to produce an ether. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Acylation: The hydroxyl group can be acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine). This reaction, known as esterification, yields a new ester functionality at the C4 position. This is a standard method for protecting the hydroxyl group or for synthesizing more complex molecules. The reaction with acyl chlorides is a form of the Friedel-Crafts acylation, though direct acylation of the aromatic ring is deactivated by the existing electron-withdrawing groups. chemguide.co.ukkhanacademy.org

Table 2: Reactions of the Hydroxyl Group

Reaction Type Reagents Functional Group Formed Product Example (with R=Ethyl)
Alkylation R-X (e.g., CH₃CH₂Br), Base (e.g., K₂CO₃) Ether (-OR) Methyl 5-bromo-2-chloro-4-ethoxybenzoate

Oxidation Pathways and Stability Considerations

Phenols, particularly halogenated phenols, can be susceptible to oxidation. The hydroxyl group is an activating group that can make the aromatic ring more prone to oxidative degradation. The oxidation of halogenated phenols can proceed through the formation of phenoxy radicals, which can then couple to form polymeric products or be further oxidized to form quinone-like structures. nih.gov

Enzymatic processes, for instance, can utilize peroxidase to convert phenolic compounds into radicals. nih.gov The presence of multiple electron-withdrawing halogen atoms (bromine and chlorine) on the ring in this compound likely increases its stability against simple chemical oxidation compared to phenol (B47542) itself. However, under strong oxidizing conditions or certain enzymatic or electrochemical processes, degradation can occur. osti.gov The stability of halogenated compounds is also influenced by environmental factors such as pH. nih.gov

Hydrogen Bonding Interactions and Their Role in Reactivity

The hydroxyl group of this compound is a key participant in hydrogen bonding. It can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). The carbonyl oxygen of the ester group also acts as a strong hydrogen bond acceptor.

In the solid state, similar molecules like methyl 5-bromo-2-hydroxybenzoate form intermolecular O—H⋯O hydrogen bonds, linking molecules into chains. This interaction significantly influences the crystal packing and physical properties such as melting point and solubility.

In solution, hydrogen bonding with solvent molecules affects reactivity. For instance, hydrogen bonding to the phenolic proton can increase its acidity, making deprotonation easier for reactions like alkylation. Conversely, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack in reactions like hydrolysis or transesterification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-chloro-4-hydroxybenzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and esterification steps. For example, bromination at the 5-position and chlorination at the 2-position of a methyl benzoate precursor can be achieved using halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C). Esterification is often mediated by acid catalysts (e.g., H₂SO₄) in methanol . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and isolating intermediates via column chromatography.

Q. How can researchers validate the structural purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., COSY, HSQC) to confirm substituent positions and rule out regioisomeric byproducts.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₈H₆BrClO₃).
  • X-ray Crystallography : For absolute configuration, employ SHELX software for structure refinement using single-crystal data .

Q. What are the key considerations for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 0–4°C to minimize hydrolysis of the ester group. Avoid exposure to moisture and strong bases. Use desiccants like silica gel in storage environments. Safety protocols include fume hoods, PPE (gloves, goggles), and emergency eye-wash stations, as outlined in safety data sheets for structurally similar benzoates .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, OH) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and Br groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. The hydroxyl group at the 4-position can participate in hydrogen bonding, affecting solubility and reaction kinetics. To study this, conduct Suzuki-Miyaura couplings using Pd catalysts and compare yields with analogs lacking the hydroxyl group. Monitor regioselectivity via 19F^{19}F-NMR (if fluorinated partners are used) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or impurities. For example, the hydroxyl group’s resonance may shift due to solvent polarity or hydrogen bonding. To address this:

  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize hydrogen bonds.
  • Compare experimental data with computational predictions (DFT calculations) .

Q. What strategies are effective for enhancing the bioactivity of this compound in drug discovery pipelines?

  • Methodological Answer : Modify functional groups to improve pharmacokinetics:

  • Ester Hydrolysis : Replace the methyl ester with a prodrug moiety (e.g., tert-butyl ester) for controlled release.
  • Halogen Substitution : Introduce fluorine at the 4-position to enhance metabolic stability and binding affinity to target enzymes.
  • Biological Assays : Screen derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding kinetics .

Q. How can computational methods predict the crystal packing behavior of this compound?

  • Methodological Answer : Use software like Mercury (CCDC) to analyze Hirshfeld surfaces and intermolecular interactions (e.g., halogen bonds between Br/Cl and adjacent aromatic rings). Compare predicted lattice energies with experimental DSC (differential scanning calorimetry) data to validate packing models. SHELXL refinement can resolve disorder in crystal structures .

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